molecular formula C29H27NO4 B11480901 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline CAS No. 893764-60-8

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B11480901
CAS No.: 893764-60-8
M. Wt: 453.5 g/mol
InChI Key: RPZTUKWSZDZCER-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions, followed by cyclization steps to form the pyrrolo[2,1-a]isoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline is unique due to its specific structural features and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

893764-60-8

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C29H27NO4/c1-18-6-8-19(9-7-18)23-17-30-13-12-20-14-26(33-4)27(34-5)16-22(20)29(30)28(23)21-10-11-24(31-2)25(15-21)32-3/h6-17H,1-5H3

InChI Key

RPZTUKWSZDZCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC4=CC(=C(C=C4C3=C2C5=CC(=C(C=C5)OC)OC)OC)OC

Origin of Product

United States

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